3-Chloro-2-fluorobenzyl mercaptan
Overview
Description
3-Chloro-2-fluorobenzyl mercaptan is a chemical compound with the molecular formula C7H6ClFS and a molecular weight of 176.64 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a mercaptan (SH) group .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted melting point of 16.33°C, a predicted boiling point of approximately 236.0°C at 760 mmHg, a predicted density of approximately 1.3 g/mL, and a predicted refractive index of n20D 1.56 .Scientific Research Applications
Antitumor Activity
Research has demonstrated the synthesis and evaluation of novel quinazolinone analogues with mercapto substituents, showcasing significant in vitro antitumor properties. Some compounds exhibited excellent antitumor activities, with growth inhibitory concentrations comparable to or higher than standard drugs against lung, CNS, and breast cancer cell lines (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).
Environmental Applications
Metal–organic frameworks (MOFs) like IRMOF-3 have been utilized for the adsorptive removal of sulfur compounds, including ethyl mercaptan, at ambient temperatures. This highlights the potential of MOFs in environmental remediation and purification processes, with IRMOF-3 showing excellent performance in hydrogen sulfide removal (Wang et al., 2014).
Antioxidant Action in Materials Science
Studies have explored the chemical binding of thiol antioxidants to polymers, such as polypropylene, using UV irradiation. This process leads to a significant extent of antioxidant binding, which can enhance the material's resistance to degradation (Scott & Yusoff, 1980).
Detection and Imaging
Innovative approaches for the discriminative detection of mercaptans have been developed, including fluorescence detection and imaging techniques in zebrafish and Arabidopsis thaliana. These methods are based on the ability of mercaptans to break the space effect by nucleophilic addition, enabling specific and sensitive detection of these compounds in biological systems (Chao et al., 2019).
Surface Functionalization
The para-fluoro-thiol reaction on anchor layers grafted from an aryldiazonium salt presents a new method for surface functionalization with thiols, extending the application of thiol derivatives to carbon substrates. This technique offers a simple approach for interface design on carbon materials, potentially enhancing their stability and functionality (Wu, Fitchett, & Downard, 2021).
Mechanism of Action
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)methanethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXZOCWUQRINNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333743-31-0 | |
Record name | (3-chloro-2-fluorophenyl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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